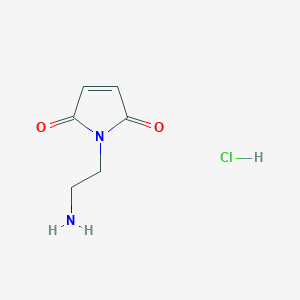

N-(2-Aminoethyl)maleimide hydrochloride

Descripción

The exact mass of the compound 2-Maleimidoethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-2H,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQOCRDPGFWEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622575 | |

| Record name | 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134272-64-3 | |

| Record name | N-(2-Aminoethyl)maleimide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134272-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-Aminoethyl)maleimide hydrochloride chemical properties

An In-depth Technical Guide to N-(2-Aminoethyl)maleimide Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques in their work.

Core Chemical and Physical Properties

This compound is a heterobifunctional crosslinker containing both a maleimide group and a primary amine.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[2] It typically appears as a white to off-white powder or crystalline solid.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 134272-64-3 | [3][5][6] |

| Molecular Formula | C₆H₈N₂O₂·HCl | [1][3] |

| Molecular Weight | 176.60 g/mol | [1][3][7] |

| Appearance | White to off-white powder/crystal | [2][3][4] |

| Melting Point | 163 °C (decomposes) | [3][4][8] |

| Purity | ≥93% to >99% (HPLC) | [1][2][3] |

| Solubility | Soluble in water and Methanol | [2][8] |

| Storage Conditions | 2-8°C, under inert gas, protected from moisture | [1][5][6] |

Reactivity and Stability

This compound possesses two key reactive functional groups: a maleimide group and a primary amine. This dual functionality allows for sequential or orthogonal conjugation strategies.

Maleimide-Thiol Conjugation

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides.[3] This reaction, a Michael addition, proceeds efficiently at a neutral pH range of 6.5-7.5 to form a stable covalent thioether bond.[1][9] The reaction is highly specific for thiols within this pH range, being approximately 1,000 times faster than its reaction with amines at pH 7.[9][10] At pH values above 7.5, the maleimide group can also react with primary amines, such as the ε-amino group of lysine.[10]

dot

Caption: Thiol-Maleimide Michael Addition Reaction.

Amine Reactivity

The primary amine on the ethyl chain provides a second site for conjugation. This amine can react with various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to form stable amide or thiourea bonds, respectively.[1] This allows for the molecule to be used as a linker, first reacting the maleimide with a thiol-containing molecule, and then using the newly introduced amine for further functionalization.

// Core Molecule AEM [label="N-(2-Aminoethyl)maleimide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Functional Groups Maleimide [label="Maleimide Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Primary Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reactive Partners Thiol [label="Thiol (R-SH)\ne.g., Cysteine", shape=box, style=dashed]; Electrophile [label="Electrophile\ne.g., NHS Ester", shape=box, style=dashed];

// Relationships AEM -> Maleimide [label=" contains", color="#5F6368"]; AEM -> Amine [label=" contains", color="#5F6368"];

Maleimide -> Thiol [label=" reacts with\n(pH 6.5-7.5)"]; Amine -> Electrophile [label=" reacts with"]; }

Caption: General workflow for protein labeling with a maleimide reagent.

Synthesis

This compound can be synthesized from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate. T[11]he synthesis involves the deprotection of the Boc-protected amine using an acid, such as trifluoroacetic acid or hydrochloric acid, to yield the final hydrochloride salt.

[12]### 5. Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). *[5][7][8] Precautions: Wear protective gloves, eye protection, and face protection during handling. W[5]ash skin thoroughly after handling. *[5][8] First Aid: In case of skin contact, wash with plenty of water. I[5]f eye irritation persists, seek medical attention. *[5] Storage: Keep the container tightly closed and store in a cool, shaded area under an inert gas, protected from moisture.

References

- 1. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 2. CAS 134272-64-3: 2-MALEIMIDOETHYLAMINE HCL | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. <i>N</i>-(2-Aminoethyl)maleimide Hydrochloride , >93.0%(HPLC) , 134272-64-3 - CookeChem [cookechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-(2-Aminoethyl)maleimide HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. This compound 134272-64-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. 1-(2-Aminoethyl)maleimide hydrochloride [chemicalbook.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Core Mechanism of Action of N-(2-Aminoethyl)maleimide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)maleimide hydrochloride is a heterobifunctional crosslinking agent pivotal in the fields of bioconjugation and drug development. Its utility is centered on a highly specific and efficient reaction between its maleimide moiety and sulfhydryl groups, typically found in cysteine residues of proteins and peptides. This guide provides a comprehensive overview of the core mechanism of action of N-(2-Aminoethyl)maleimide, detailing the underlying chemistry, reaction kinetics, and critical parameters for its successful application. It further explores the stability of the resultant conjugate, potential side reactions, and provides detailed experimental protocols for its use in key applications such as protein labeling, antibody-drug conjugate (ADC) synthesis, and hydrogel formation. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective utilization of this versatile crosslinking agent.

Introduction

This compound is a chemical reagent that serves as a molecular bridge, covalently linking two or more molecules.[1][2] It is classified as a heterobifunctional crosslinker due to its two distinct reactive groups: a maleimide group and a primary amine.[1][2] The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine.[3][4] The primary amine, on the other hand, can react with various electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters.[2] This dual reactivity allows for a wide range of applications, from labeling proteins with fluorescent dyes to constructing complex biomolecular architectures like antibody-drug conjugates (ADCs).[5][6] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1][2]

Core Mechanism of Action: The Thiol-Maleimide Reaction

The primary mechanism of action of N-(2-Aminoethyl)maleimide is the covalent modification of thiol-containing molecules through a Michael addition reaction.[7][] This reaction is highly specific for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a controlled pH range.[9]

The reaction proceeds via a nucleophilic attack of the thiolate anion (deprotonated thiol) on one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[10] This results in the formation of a stable thioether bond, covalently linking the maleimide-containing molecule to the thiol-containing molecule.[4]

Reaction Kinetics and Influencing Factors

The thiol-maleimide reaction is known for its rapid kinetics, often reaching high yields in a short amount of time under mild conditions.[11] However, the reaction rate is influenced by several factors:

-

pH: The pH of the reaction medium is a critical parameter. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[9] Below pH 6.5, the concentration of the reactive thiolate anion is low, leading to a slower reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reaction with primary amines can become a competing side reaction.[9]

-

Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C.[9] Lower temperatures can be used to slow down the reaction and are often preferred when working with sensitive proteins.

-

Concentration of Reactants: As with most bimolecular reactions, the rate of the thiol-maleimide reaction is dependent on the concentration of both the thiol and the maleimide.

-

Thiol pKa: The pKa of the thiol group influences the concentration of the reactive thiolate anion at a given pH. Thiols with lower pKa values will have a higher concentration of thiolate at a neutral pH, leading to faster reaction rates.[1]

Quantitative Data on Reaction Kinetics

The following table summarizes key quantitative data related to the kinetics of the thiol-maleimide reaction and the stability of the resulting adduct.

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [9] |

| Reaction Time | 30 min - overnight | Room temperature or 4°C | [3][4] |

| Half-life of Conversion (NAEM with MPA and glutathione) | 3.1 - 18 h | Model studies with N-aminoethyl maleimide (NAEM) | [1] |

| Conjugation Efficiency (cRGDfK peptide) | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0, 2:1 maleimide:thiol ratio | [12][13] |

| Conjugation Efficiency (11A4 nanobody) | 58 ± 12% | 2 h, RT, PBS pH 7.4, 5:1 maleimide:protein ratio | [12][13] |

Stability of the Thioether Adduct and Side Reactions

While the thioether bond formed in the thiol-maleimide reaction is generally considered stable, it can undergo reversal through a retro-Michael reaction, especially in the presence of other thiols.[1][10] This can lead to the exchange of the maleimide conjugate with other thiol-containing molecules, such as glutathione, which is abundant in the intracellular environment.

Retro-Michael Reaction and Thiol Exchange

The retro-Michael reaction is the reverse of the initial conjugation, where the thioether bond breaks, regenerating the thiol and the maleimide. This can be a concern in biological systems where the conjugate is exposed to high concentrations of other thiols.

Hydrolysis of the Maleimide Ring

At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative.[7] This hydrolyzed form is unreactive towards thiols. Therefore, it is crucial to maintain the pH within the optimal range during conjugation.

Thiazine Formation

A specific side reaction can occur when conjugating maleimides to peptides with an N-terminal cysteine. The free N-terminal amine can induce a rearrangement of the initially formed succinimidyl thioether into a six-membered thiazine structure.[14] This rearrangement is pH-dependent and can be avoided by performing the conjugation at a more acidic pH or by using peptides where the N-terminal amine is not free.[14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

General Protocol for Protein Labeling

This protocol describes a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

-

Thiol-containing protein

-

This compound (or other maleimide derivative)

-

Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP, DTT) (optional)

-

Quenching reagent (e.g., L-cysteine, N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[3]

-

(Optional) Reduction of Disulfides: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[4] If using DTT, it must be removed prior to adding the maleimide reagent.

-

Maleimide Solution Preparation: Prepare a stock solution of the maleimide reagent in an appropriate solvent (e.g., DMSO, DMF, or water for soluble derivatives) immediately before use.[15]

-

Conjugation Reaction: Add the maleimide solution to the protein solution to achieve a 10-20 fold molar excess of maleimide over protein.[16] Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

-

Quenching the Reaction: To stop the reaction, add a quenching reagent to a final concentration of approximately 1 mM and incubate for 15-30 minutes.[17]

-

Purification: Remove excess maleimide and other small molecules by size-exclusion chromatography, dialysis, or another suitable purification method.[3]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC using a maleimide-containing linker.

Materials:

-

Antibody

-

Maleimide-functionalized drug-linker

-

Reduction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

-

Reducing agent (e.g., DTT)

-

Conjugation buffer (e.g., PBS with 1 mM DTPA)

-

Organic solvent (e.g., DMSO, acetonitrile)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of DTT at 30-37°C for 30 minutes.[18] The amount of DTT will determine the number of available sulfhydryl groups and thus the drug-to-antibody ratio (DAR).

-

Buffer Exchange: Remove the excess DTT by buffer exchange into the conjugation buffer using a desalting column.[18]

-

Drug-Linker Preparation: Dissolve the maleimide-functionalized drug-linker in an organic solvent like DMSO to a known concentration.[18]

-

Conjugation: Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker is used to drive the reaction. The final reaction mixture may contain a percentage of organic solvent to maintain solubility. Incubate on ice for 1 hour.[18]

-

Purification: Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography.[18]

Protocol for Hydrogel Formation

This protocol describes the formation of a hydrogel using maleimide-functionalized polymers.

Materials:

-

Maleimide-functionalized polymer (e.g., HA-Mal, Gel-Mal)[19]

-

Thiol-containing crosslinker (e.g., dithiothreitol, PEG-dithiol)

-

Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Polymer Functionalization (if necessary): Synthesize maleimide-functionalized polymers by reacting the polymer's carboxyl groups with N-(2-Aminoethyl)maleimide using EDC/NHS chemistry in an aqueous solution. Purify by dialysis.[19]

-

Hydrogel Formation: Dissolve the maleimide-functionalized polymer and the thiol-containing crosslinker in the buffer.[20]

-

Mixing: Thoroughly mix the two solutions. Gelation will occur as the thiol groups react with the maleimide groups, forming a crosslinked network.[20] The gelation time can be controlled by adjusting the pH, temperature, and concentration of the reactants.[20]

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its core mechanism of action, the thiol-maleimide Michael addition, provides a robust method for the specific and efficient covalent modification of biomolecules. A thorough understanding of the reaction kinetics, the factors that influence them, and the stability of the resulting conjugate is paramount for the successful design and execution of experiments. By carefully controlling reaction conditions and being mindful of potential side reactions, researchers can effectively leverage the capabilities of this crosslinker to advance their work in areas ranging from basic biological research to the development of novel therapeutics.

References

- 1. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 2. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. biotium.com [biotium.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. murthylab.berkeley.edu [murthylab.berkeley.edu]

- 12. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 17. benchchem.com [benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of N-(2-Aminoethyl)maleimide Hydrochloride in Aqueous Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(2-Aminoethyl)maleimide hydrochloride in aqueous buffers, a critical consideration for its effective use in bioconjugation, drug delivery, and other research applications. Due to its reactive maleimide group and hydrophilic amine, understanding its behavior in solution is paramount for reproducible and successful experimental outcomes.

Core Concepts: Factors Influencing Solubility and Stability

This compound is a heterobifunctional crosslinker valued for its ability to react with sulfhydryl groups.[1][2] Its solubility in aqueous solutions is generally good, a property enhanced by its hydrochloride salt form which promotes dissolution in water.[1] However, several factors, particularly pH, buffer composition, and temperature, can significantly impact both its solubility and the stability of the maleimide moiety.

pH: The pH of the aqueous buffer is the most critical factor. The maleimide group is most stable and reactive towards thiols (cysteines) in a slightly acidic to neutral pH range, typically between 6.5 and 7.5.[2] As the pH increases above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening the ring to form a non-reactive maleamic acid. This hydrolysis reaction is proportional to the concentration of hydroxide ions in the pH range of 7 to 9. Furthermore, at alkaline pH, the primary amine of the crosslinker can also compete as a reactant.

Buffer Composition: The choice of buffer can influence the stability of this compound. Buffers containing primary or secondary amines, such as Tris, can potentially react with the maleimide group, especially at higher pH values. Therefore, non-amine-containing buffers like phosphate-buffered saline (PBS), MES, or HEPES are often recommended, particularly when working at pH levels approaching the upper limit of the optimal range for thiol reactivity.

Temperature: While specific data on the effect of temperature on the solubility of this compound is not extensively documented in publicly available literature, general chemical principles suggest that solubility in aqueous solutions will likely increase with temperature. However, elevated temperatures can also accelerate the rate of hydrolysis of the maleimide ring, leading to degradation of the compound. Therefore, it is advisable to prepare solutions at room temperature and store them under recommended conditions, typically at 4°C for short-term storage or frozen for longer periods, to minimize degradation.

Quantitative Solubility Data

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | User-determined | User-determined | |

| 100 mM Sodium Phosphate | 6.5 | 25 | User-determined | User-determined | |

| 100 mM MES | 6.0 | 25 | User-determined | User-determined | |

| 100 mM HEPES | 7.0 | 25 | User-determined | User-determined | |

| 100 mM Tris | 7.5 | 25 | User-determined | User-determined | Potential for buffer interaction |

Experimental Protocol: Determining Solubility in an Aqueous Buffer

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound powder

-

Chosen aqueous buffer (e.g., PBS, pH 7.4), degassed

-

Microcentrifuge tubes or small vials

-

Vortex mixer

-

Centrifuge capable of reaching >10,000 x g

-

Calibrated micropipettes

-

UV-Vis spectrophotometer and quartz cuvettes

-

Analytical balance

Procedure:

-

Preparation of a Slurry:

-

Add a pre-weighed excess amount of this compound to a fixed volume of the desired aqueous buffer in a microcentrifuge tube (e.g., 20 mg in 1 mL). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Tightly cap the tube.

-

-

Equilibration:

-

Vortex the slurry vigorously for 1-2 minutes.

-

Place the tube on a rotator or shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This may take several hours. A minimum of 2 hours is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the slurry at >10,000 x g for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Dissolved Compound:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same buffer.

-

Measure the absorbance of the dilutions at the wavelength of maximum absorbance for N-(2-Aminoethyl)maleimide (approximately 215-220 nm, though this should be confirmed experimentally).

-

Separately, prepare a standard curve of known concentrations of this compound in the same buffer and measure their absorbance.

-

Use the standard curve to determine the concentration of the compound in the undiluted supernatant. This concentration represents the solubility.

-

Note: Due to the potential for hydrolysis, it is recommended to perform these steps promptly after preparing the initial slurry.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in determining and understanding the solubility of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining solubility.

Caption: Factors affecting solubility and stability.

References

Technical Guide: Stability and Storage of N-(2-Aminoethyl)maleimide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for N-(2-Aminoethyl)maleimide hydrochloride. Understanding the chemical stability of this reagent is critical for its effective use in bioconjugation, drug delivery systems, and other research applications. This document outlines the key factors influencing its stability, provides recommended storage protocols, and details experimental methodologies for stability assessment.

Overview of this compound Stability

This compound is a heterobifunctional crosslinker containing a thiol-reactive maleimide group and a primary amine. The stability of this compound is primarily dictated by the integrity of the maleimide ring, which is susceptible to hydrolysis, particularly in aqueous solutions. The hydrochloride salt form generally enhances the stability and solubility of the compound in its solid state.

The primary degradation pathway for this compound in the presence of water is the hydrolysis of the maleimide ring to form the corresponding maleamic acid derivative. This ring-opening reaction renders the compound inactive for conjugation to thiol groups. The rate of this hydrolysis is significantly influenced by pH and temperature.

Recommended Storage Conditions

To ensure the integrity and reactivity of this compound, it is crucial to adhere to appropriate storage conditions. Recommendations for both the solid compound and solutions are summarized below.

Table 1: Recommended Storage Conditions

| Form | Temperature | Duration | Additional Precautions |

| Solid | 4°C | Long-term | Store in a tightly sealed container, protected from moisture and light.[1][2] The compound is hygroscopic and air-sensitive.[3] |

| Room Temperature | Can be stored at room temperature for shorter periods.[1] | ||

| Stock Solution | -80°C | 6 months | Use a dry, biocompatible, water-miscible solvent such as DMSO or DMF.[2] Seal tightly and protect from moisture. |

| -20°C | 1 month | Use a dry, biocompatible, water-miscible solvent such as DMSO or DMF.[1][2] Seal tightly and protect from moisture. |

Note: Aqueous solutions of this compound are not recommended for long-term storage due to the hydrolysis of the maleimide group. Solutions for conjugation reactions should be prepared immediately before use.

Factors Affecting Stability in Aqueous Solutions

The stability of the maleimide group in aqueous environments is a critical consideration for its use in bioconjugation. The primary factors influencing its degradation are pH and temperature.

Effect of pH

The hydrolysis of the maleimide ring is base-catalyzed. Therefore, the rate of degradation increases significantly with increasing pH. For maleimide-thiol conjugation reactions, a pH range of 6.5-7.5 is generally recommended as a compromise between the reactivity of the thiol (which increases with pH) and the stability of the maleimide. At pH values above 7.5, the rate of hydrolysis of the maleimide becomes more pronounced, leading to a loss of the active reagent.

Effect of Temperature

Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to perform conjugation reactions at controlled temperatures, typically room temperature or below, to minimize the degradation of the maleimide.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and to develop stability-indicating analytical methods, forced degradation studies can be performed. These studies involve subjecting the compound to various stress conditions to generate potential degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the sample to an extent of about 10-20%, which allows for the identification of degradation products and the development of a stability-indicating analytical method.[4]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl to a known concentration. Incubate at 40-60°C for a specified period (e.g., 24, 48 hours). Neutralize before analysis. |

| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at room temperature for a specified period (e.g., 1, 4, 8 hours). Neutralize before analysis. |

| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide. Incubate at room temperature for a specified period (e.g., 24 hours). |

| Thermal Degradation | Store the solid compound in a controlled temperature oven at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 1-2 weeks). Dissolve in a suitable solvent for analysis. |

| Photostability | Expose the solid compound or a solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. |

Analytical Methods for Stability Monitoring

4.2.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be developed to separate this compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 210-220 nm).

-

Procedure: Inject samples from the forced degradation studies and monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the hydrolysis of the maleimide ring.

-

Solvent: D₂O or a buffered D₂O solution.

-

Procedure: Acquire a ¹H NMR spectrum of a freshly prepared solution of this compound. The two protons of the maleimide double bond typically appear as a singlet at around 6.8-7.0 ppm. Monitor the disappearance of this singlet over time under different pH and temperature conditions to determine the rate of hydrolysis. The appearance of new signals corresponding to the maleamic acid derivative can also be observed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for stability testing.

Figure 1. Hydrolytic degradation pathway of N-(2-Aminoethyl)maleimide.

References

An In-depth Technical Guide to N-(2-Aminoethyl)maleimide Hydrochloride

CAS Number: 134272-64-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)maleimide hydrochloride, a heterobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. This document details its chemical and physical properties, experimental protocols for its application, and visual representations of relevant workflows.

Core Compound Data

This compound is a versatile reagent widely utilized in biochemistry and pharmaceutical research.[1] It serves as a crucial building block in synthesizing bioactive molecules, particularly in developing targeted drug delivery systems and conjugation chemistry.[1] Its structure features a thiol-reactive maleimide group and a primary amine, which is available for reaction with various electrophiles.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[2][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 134272-64-3 | [1][5] |

| Molecular Formula | C₆H₈N₂O₂·HCl | [1][2] |

| Molecular Weight | 176.60 g/mol | [1][2][5][6] |

| Appearance | White to off-white powder or crystals | [1][7][8] |

| Melting Point | 163 °C (decomposes)[1][], 166 °C[3][6] | Multiple sources |

| Purity | ≥93.0% (HPLC) to ≥99% (HPLC) | [1][2][5][7] |

| Solubility | Soluble in water | [4] |

| Storage Conditions | Store at 2-8°C under an inert gas | [2] |

Chemical Structure and Reactivity

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups.[2][5]

-

Maleimide Group: This group is highly reactive towards sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds optimally at a pH range of 6.5-7.5 to form a stable thioether bond.[2] At a neutral pH, the maleimide group shows high selectivity for thiols over other functional groups like amines.[10]

-

Primary Amine Group: The terminal primary amine (-NH₂) can be conjugated to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.[2][3]

This dual reactivity makes it an ideal tool for linking a thiol-containing molecule to an amine-reactive molecule or surface, or for introducing a primary amine to a cysteine-containing biomolecule.[2]

Applications in Research and Development

The unique properties of this compound lend it to a variety of applications:

-

Bioconjugation: It is widely used to link biomolecules, such as proteins, antibodies, and peptides, to other molecules or surfaces. This is fundamental in the development of targeted drug delivery systems.[1]

-

Antibody-Drug Conjugates (ADCs): Maleimide linkers are crucial in the synthesis of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The antibody targets tumor-specific antigens, delivering the drug directly to cancer cells and minimizing systemic toxicity.[8][]

-

Diagnostics: This compound plays a role in creating diagnostic assays, particularly for detecting specific proteins or biomarkers.[1]

-

Drug Delivery: Maleimide-functionalized nanoparticles and liposomes are used for targeted drug delivery. The maleimide group can react with thiols on the surface of cells, enhancing cellular uptake.[][11][12]

-

Polymer Chemistry: It is used to modify polymers to improve their properties for applications in coatings and adhesives.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving maleimide-thiol conjugation. While these are general protocols, they are directly applicable when using this compound.

Protocol 1: General Protein Labeling with this compound

This protocol describes the conjugation of the maleimide group to thiol groups on a protein.

Materials:

-

Protein to be labeled (containing free thiol groups)

-

This compound

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[5][7][13]

-

If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[1][13] Incubate for 20-30 minutes at room temperature.[1][5][13] Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed before adding the maleimide reagent, as it contains a thiol group.[1]

-

-

Maleimide Reagent Preparation:

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution with gentle stirring.[1] A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but the optimal ratio should be determined empirically.[1][10]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][10]

-

-

Purification:

-

Storage:

Protocol 2: Two-Step Conjugation Using Both Functional Groups

This protocol outlines a hypothetical workflow for first reacting the primary amine of this compound with an NHS-ester activated molecule, followed by conjugation of the maleimide group to a thiol-containing protein.

Part A: Reaction of the Primary Amine

-

Reagent Preparation:

-

Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO.

-

Dissolve this compound in a suitable buffer (e.g., sodium bicarbonate buffer, 0.1 M, pH 8.3-8.5).

-

-

Conjugation:

-

Add a 1.5 to 3-fold molar excess of the dissolved NHS ester to the this compound solution.

-

Incubate for at least 4 hours at room temperature or overnight on ice.

-

-

Purification:

-

Purify the resulting maleimide-functionalized molecule using an appropriate method like HPLC to remove unreacted starting materials.

-

Part B: Reaction of the Maleimide Group

-

Follow the procedure outlined in Protocol 1 to conjugate the newly synthesized maleimide-functionalized molecule to a thiol-containing protein.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

References

- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 8. nbinno.com [nbinno.com]

- 10. biotium.com [biotium.com]

- 11. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to N-(2-Aminoethyl)maleimide Hydrochloride for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the chemical properties, experimental applications, and strategic utility of N-(2-Aminoethyl)maleimide hydrochloride in pioneering research and therapeutic development.

This compound is a heterobifunctional crosslinking agent of significant interest in the fields of biochemistry, molecular biology, and pharmaceutical sciences. Its unique chemical architecture, featuring a thiol-reactive maleimide group and a primary amine, enables the covalent conjugation of a wide array of biomolecules. This guide provides a comprehensive technical overview of its properties, experimental protocols for its use, and its applications in constructing antibody-drug conjugates (ADCs) and investigating cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a stable and versatile reagent for bioconjugation. Its key chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 176.6 g/mol | [1][2] |

| Molecular Formula | C₆H₉ClN₂O₂ | [1][2] |

| CAS Number | 134272-64-3 | [1][2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥93.0% (HPLC) | [3][4] |

| Melting Point | 163 °C (decomposes) | [1] |

| Solubility | Soluble in aqueous buffers (pH 6.5-7.5) and organic solvents like DMSO and DMF. | [5][6] |

| Storage | Store at room temperature in an inert atmosphere. | [1][7] |

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as a skin and eye irritant.[8]

| Hazard Statement | Precautionary Measures | Source(s) |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [8][9] |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.[8]

Principles of Reactivity and Applications

The utility of this compound stems from its two reactive functional groups:

-

Maleimide Group: This group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups of cysteine residues in proteins and peptides. The reaction, a Michael addition, proceeds readily at a neutral pH range of 6.5-7.5, forming a stable thioether bond.[5][6][7]

-

Primary Amine Group: The primary amine provides a nucleophilic site that can be conjugated to various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, enabling the attachment of other molecules of interest.[7]

This dual reactivity makes it an ideal crosslinker for a multitude of applications, including:

-

Bioconjugation: Covalently linking proteins, peptides, and other biomolecules to create novel functional constructs.[1]

-

Antibody-Drug Conjugates (ADCs): Serving as a linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[10]

-

Drug Delivery Systems: Modifying liposomes and other nanoparticles to enhance their targeting and cellular uptake.[11]

-

Diagnostics: Immobilizing biomolecules onto surfaces for the development of diagnostic assays.[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol 1: General Protein Labeling with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest with at least one free cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or N-acetylcysteine

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes

Procedure:

-

Protein Preparation:

-

Maleimide Reagent Preparation:

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[5]

-

-

Conjugation Reaction:

-

Quenching:

-

To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM and incubate for 15-30 minutes.[13]

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis against a suitable buffer.[5]

-

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol provides a conceptual workflow for creating an ADC using this compound as a component of the linker system.

Materials:

-

Monoclonal antibody (mAb)

-

This compound

-

Cytotoxic drug with a thiol group

-

Reaction and purification buffers as in Protocol 1

Procedure:

-

Antibody Reduction:

-

Reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP or DTT to generate a specific number of free thiol groups.[14]

-

-

Drug-Linker Conjugation:

-

In a separate reaction, the primary amine of this compound is first reacted with an activated form of the cytotoxic drug (e.g., an NHS ester derivative of the drug) to form the drug-linker construct.

-

-

ADC Formation:

-

The purified drug-linker construct, now containing a maleimide group, is then reacted with the reduced antibody following the conjugation and purification steps outlined in Protocol 1.[14]

-

Application in Investigating Signaling Pathways: A Case Study in Apoptosis

While this compound is primarily a bioconjugation reagent, its thiol-reactive properties, shared with related compounds like N-ethylmaleimide (NEM), can be exploited to study cellular signaling pathways. A notable example is in the investigation of apoptosis, or programmed cell death.

During apoptosis, the executioner caspase, caspase-3, is activated and cleaves a multitude of cellular substrates, leading to the dismantling of the cell.[15] The localization of key signaling proteins is crucial for the propagation of the apoptotic signal. For instance, the translocation of proteins between the nucleus and cytoplasm is a critical regulatory step.

Research has shown that the thiol-alkylating agent NEM can prevent the artifactual redistribution of nuclear proteins, such as caspase-2 and the estrogen receptor-α, to the cytoplasm during cell lysis.[16] This effect is attributed to the modification of cysteine residues in proteins involved in nuclear export, such as CRM1.[16] By preventing this leakage, NEM allows for a more accurate assessment of the subcellular localization of these proteins in response to apoptotic stimuli.

Given that this compound shares the same thiol-reactive maleimide group, it can be postulated to have a similar effect. This allows for its use as a tool to stabilize the cellular environment during fractionation studies, enabling researchers to more accurately probe the translocation events that are central to apoptotic signaling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound 134272-64-3 | TCI AMERICA [tcichemicals.com]

- 4. This compound 134272-64-3 | TCI EUROPE N.V. [tcichemicals.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. N-(2-Aminoethyl)maleimide HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biotium.com [biotium.com]

- 13. benchchem.com [benchchem.com]

- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Cell Lysis Approach Reveals That Caspase-2 Rapidly Translocates from the Nucleus to the Cytoplasm in Response to Apoptotic Stimuli | PLOS One [journals.plos.org]

A Comprehensive Technical Guide to the Safe Handling of N-(2-Aminoethyl)maleimide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for N-(2-Aminoethyl)maleimide hydrochloride (CAS No: 134272-64-3). Adherence to these guidelines is crucial to ensure a safe laboratory environment when working with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1][2]

GHS Classification:

Hazard Statements:

Precautionary Statements:

-

Prevention:

-

Response:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₉ClN₂O₂[5] |

| Molecular Weight | 176.60 g/mol [5][6] |

| Appearance | White crystalline powder[7] |

| Melting Point | 163 °C (decomposes)[3][4] |

| Purity | ≥93.0%[7] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid formation of dust and aerosols.[8]

-

Wash hands thoroughly after handling.[1]

-

Use non-sparking tools and prevent electrostatic discharge.[8]

Storage

-

Keep in a dry, cool, and well-ventilated place.[8]

-

Store under an inert gas atmosphere.[1]

-

Recommended storage temperatures are 4°C for short-term and -20°C for long-term storage (use within 1 month).[9] For storage in solvent, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8] |

| Hand Protection | Chemical-impermeable gloves that have been inspected prior to use.[8] |

| Skin and Body Protection | Fire/flame resistant and impervious clothing.[8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8] |

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Caption: First aid procedures for this compound exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems.[8]

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.

Caption: A typical workflow for safely handling this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. N-(2-Aminoethyl)maleimide HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. This compound 134272-64-3 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound 134272-64-3 | TCI AMERICA [tcichemicals.com]

- 5. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 1-(2-Aminoethyl)maleimide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 7. labproinc.com [labproinc.com]

- 8. targetmol.com [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for N-(2-Aminoethyl)maleimide Hydrochloride Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of proteins using the heterobifunctional crosslinker N-(2-Aminoethyl)maleimide hydrochloride. This reagent facilitates the formation of a stable thioether bond with sulfhydryl groups on proteins, introducing a primary amine for subsequent functionalization.

Introduction

This compound is a crosslinking reagent that contains a maleimide group and a primary amine. The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl groups of cysteine residues within proteins, forming a stable covalent bond.[1] This reaction, known as a Michael addition, is a cornerstone of bioconjugation due to its efficiency and specificity under mild physiological conditions.[2] The primary amine introduced by the crosslinker can then be used for further conjugation with other molecules, such as labels, drugs, or surfaces.[1]

This conjugation strategy is widely employed in various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins for diagnostic and imaging purposes, and the immobilization of proteins onto surfaces.[2][3] The hydrochloride salt form of N-(2-Aminoethyl)maleimide enhances its stability and solubility in aqueous buffers.[1]

Principle of the Reaction

The conjugation process involves a two-step conceptual framework. First, the maleimide moiety of this compound reacts with a free sulfhydryl group on the protein. This reaction is most efficient at a pH range of 6.5-7.5.[1] It is crucial that any disulfide bonds within the protein are reduced to free sulfhydryl groups prior to conjugation, as maleimides do not react with disulfides.[4][5] Following the initial conjugation, the newly introduced primary amine is available for subsequent reactions with amine-reactive chemical groups like N-hydroxysuccinimide (NHS) esters.

Materials and Reagents

| Material/Reagent | Specifications |

| This compound | Purity >93%[1] |

| Protein of Interest | Containing at least one cysteine residue. |

| Reaction Buffers | |

| Conjugation Buffer | Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[4][6] Avoid buffers containing thiols.[5] |

| Reducing Agent (Optional) | |

| Tris(2-carboxyethyl)phosphine (TCEP) | |

| Solvent for Maleimide Reagent | |

| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | [4][5] |

| Purification Supplies | |

| Desalting columns (e.g., Sephadex G-25), Dialysis cassettes, HPLC, or FPLC system | [4] |

| Storage Buffer | Application-specific buffer, may contain stabilizers like BSA and preservatives like sodium azide.[7] |

Experimental Protocols

A general workflow for protein conjugation with this compound is outlined below. Optimization of specific parameters such as molar ratios and incubation times may be required for each specific protein.

Protein Preparation

-

Dissolve the protein to be labeled in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.[4][6]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, proceed to the reduction step. Otherwise, proceed directly to the conjugation step.

Reduction of Protein Disulfide Bonds (Optional)

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.[5][6]

-

Incubate the mixture for 20-30 minutes at room temperature.[5]

-

It is not necessary to remove the TCEP before proceeding to the conjugation step.

Preparation of this compound Solution

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[5] Vortex briefly to ensure it is fully dissolved.[7]

Protein Conjugation

-

While gently stirring or vortexing the protein solution, add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[5][7]

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and protect it from light.[4][5]

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[5][7]

Purification of the Conjugate

-

Separate the protein conjugate from unreacted maleimide reagent and byproducts using a desalting column, dialysis, HPLC, or FPLC.[4] The choice of purification method will depend on the scale of the reaction and the properties of the protein.

Storage of the Conjugate

-

For short-term storage (up to 1 week), the purified conjugate can be stored at 2-8°C, protected from light.[5]

-

For long-term storage, it is recommended to add a stabilizer such as 5-10 mg/mL bovine serum albumin (BSA) and a preservative like 0.01-0.03% sodium azide.[5][7] The conjugate can be stored at 4°C or, with the addition of 50% glycerol, at -20°C for a year or longer.[5][7]

Determination of Degree of Labeling (DOL)

The extent of conjugation can be determined by quantifying the number of maleimide molecules attached to each protein molecule. This is typically achieved through methods such as mass spectrometry or by using a chromophoric or fluorophoric maleimide derivative in a parallel experiment to establish the reaction efficiency. The introduced primary amine can also be quantified using amine-reactive probes.

Diagrams

Caption: Experimental workflow for protein conjugation.

Caption: Chemical principle of the two-stage conjugation.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time for the reduction step. |

| Hydrolysis of the maleimide group. | Prepare the maleimide stock solution immediately before use. Ensure the pH of the reaction buffer is not significantly above 7.5. | |

| Oxidation of thiols. | Use degassed buffers and flush the reaction vessel with an inert gas.[4] | |

| Insufficient molar excess of the maleimide reagent. | Increase the molar ratio of the maleimide reagent to the protein. | |

| Protein Precipitation | High concentration of organic solvent from the maleimide stock solution. | Use a more concentrated stock solution of the maleimide reagent to minimize the volume of organic solvent added. |

| Protein instability under the reaction conditions. | Optimize the buffer composition, pH, or temperature. Consider reducing the reaction time. | |

| Non-specific Labeling | Reaction of the maleimide group with other nucleophilic residues (e.g., amines at high pH). | Maintain the reaction pH within the recommended range of 7.0-7.5.[4] |

| Presence of other thiol-containing impurities. | Ensure the purity of the protein and all reagents. |

References

- 1. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 7. biotium.com [biotium.com]

Step-by-Step Guide for Antibody Labeling with N-(2-Aminoethyl)maleimide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)maleimide is a heterobifunctional crosslinker containing a maleimide group and a primary amine. The maleimide group reacts specifically with sulfhydryl (thiol) groups on cysteine residues of antibodies to form a stable thioether bond. This site-specific conjugation method is widely used in the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, and other immunoconjugates. The presence of a primary amine on N-(2-Aminoethyl)maleimide allows for further modification or attachment of other molecules. This protocol provides a detailed, step-by-step guide for the successful labeling of antibodies using N-(2-Aminoethyl)maleimide.

Reaction Mechanism

The conjugation of N-(2-Aminoethyl)maleimide to an antibody is based on the Michael addition reaction. The thiol group of a cysteine residue on the antibody acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This reaction is highly specific for thiols at a pH range of 6.5-7.5 and proceeds efficiently under mild, physiological conditions to form a stable covalent thioether linkage.

Experimental Protocols

This section details the necessary steps for antibody labeling with N-(2-Aminoethyl)maleimide, from antibody preparation to the final purification and storage of the conjugate.

Antibody Preparation and Disulfide Bond Reduction (Optional)

For antibodies that do not have free cysteine residues, partial reduction of the interchain disulfide bonds is necessary to generate reactive thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is stable and does not need to be removed before the conjugation step.

Materials:

-

Antibody of interest

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Inert gas (e.g., nitrogen or argon)

Protocol:

-

Prepare the antibody in PBS at a concentration of 1-10 mg/mL.[1]

-

To generate free thiol groups, add a 10- to 100-fold molar excess of TCEP to the antibody solution.[2][3]

-

Incubate the mixture for 30-60 minutes at room temperature.[4][5]

-

To prevent re-oxidation of the thiol groups, it is recommended to perform the reduction and subsequent labeling in a degassed buffer and under an inert gas atmosphere.

Preparation of N-(2-Aminoethyl)maleimide Stock Solution

N-(2-Aminoethyl)maleimide should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use due to its susceptibility to hydrolysis in aqueous solutions.

Materials:

-

N-(2-Aminoethyl)maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Protocol:

-

Allow the vial of N-(2-Aminoethyl)maleimide to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the required amount of N-(2-Aminoethyl)maleimide in anhydrous DMSO or DMF.[2][] For example, to prepare 100 µL of a 10 mM solution of N-(2-Aminoethyl)maleimide (MW: 140.14 g/mol ), dissolve 0.14 mg in 100 µL of anhydrous DMSO.

-

Vortex the solution until the maleimide is completely dissolved.

Antibody Conjugation

The conjugation reaction is performed by adding the N-(2-Aminoethyl)maleimide stock solution to the prepared antibody solution.

Materials:

-

Reduced antibody solution from Step 1

-

N-(2-Aminoethyl)maleimide stock solution from Step 2

Protocol:

-

Add a 10- to 20-fold molar excess of the N-(2-Aminoethyl)maleimide stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each antibody.

-

Mix the reaction gently and incubate for 1-2 hours at room temperature or overnight at 4°C.[4] Protect the reaction from light if the final conjugate is light-sensitive.

-

(Optional) The reaction can be quenched by adding a thiol-containing compound like cysteine or 2-mercaptoethanol to react with any excess maleimide.

Purification of the Labeled Antibody

After the conjugation reaction, it is crucial to remove any unreacted N-(2-Aminoethyl)maleimide and byproducts. Size exclusion chromatography is a common and effective method for this purpose.

Materials:

-

Sephadex G-25 or similar size exclusion chromatography resin

-

Chromatography column

-

PBS, pH 7.2-7.4

Protocol:

-

Equilibrate the size exclusion column (e.g., Sephadex G-25) with PBS. The bed volume should be at least 10 times the volume of the reaction mixture.

-

Carefully load the reaction mixture onto the top of the resin bed.

-

Elute the labeled antibody with PBS. The larger antibody conjugate will elute first, while the smaller, unreacted maleimide will be retained longer on the column.

-

Collect the fractions containing the purified antibody conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

-

Alternatively, spin desalting columns or dialysis can be used for purification.

Characterization and Storage

The degree of labeling (DOL), which is the average number of maleimide molecules conjugated per antibody, can be determined using various analytical techniques such as mass spectrometry.

Storage:

-

Store the purified antibody conjugate at 4°C for short-term storage (up to one month).[4]

-

For long-term storage, aliquot the conjugate and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.

-

The addition of a cryoprotectant like glycerol (up to 50% v/v) can help to preserve the stability of the conjugate during freezing.

Quantitative Data Summary

| Parameter | Recommended Range/Value | Notes |

| Antibody Concentration | 1 - 10 mg/mL[1] | Higher concentrations can improve labeling efficiency.[4] |

| Reaction Buffer pH | 7.0 - 7.5[2][5] | Optimal for thiol-maleimide reaction. |

| TCEP Molar Excess | 10 - 100 fold[2][3] | For reduction of disulfide bonds. |

| Reduction Time | 30 - 60 minutes[4][5] | At room temperature. |

| Maleimide Stock Solution | 10 mM in anhydrous DMSO or DMF[2][] | Prepare fresh before use. |

| Maleimide:Antibody Molar Ratio | 10:1 to 20:1 | May require optimization. |

| Conjugation Time | 1 - 2 hours at RT or overnight at 4°C[4] | Longer incubation at lower temperature for sensitive proteins. |

| Purification Method | Size Exclusion Chromatography (e.g., Sephadex G-25) | Dialysis or spin columns are also suitable. |

| Short-term Storage | 4°C for up to 1 month[4] | |

| Long-term Storage | -20°C or -80°C[4] | Aliquot to avoid freeze-thaw cycles. |

Visualizations

Antibody Labeling Workflow

Caption: Workflow for antibody labeling with N-(2-Aminoethyl)maleimide.

Chemical Reaction Mechanism

Caption: Michael addition of a thiol to a maleimide.

References

Application Notes and Protocols for Peptide Modification using N-(2-Aminoethyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)maleimide is a heterobifunctional crosslinking reagent widely employed in bioconjugation and drug development. Its utility lies in its two distinct reactive groups: a maleimide moiety that exhibits high specificity for sulfhydryl (thiol) groups, primarily found in cysteine residues of peptides and proteins, and a primary amine that allows for subsequent conjugation to other molecules. This dual reactivity enables the precise and controlled linkage of peptides to various substrates, including other peptides, proteins, surfaces, and drug molecules.[1]

The core of this modification strategy is the Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient carbon-carbon double bond of the maleimide ring.[2] This reaction proceeds efficiently under mild, near-neutral pH conditions (6.5-7.5), forming a stable thioether bond.[2][3] The high chemoselectivity of the maleimide-thiol reaction minimizes off-target modifications, a critical consideration in the synthesis of well-defined bioconjugates.[2][4]

These application notes provide detailed protocols for the use of N-(2-Aminoethyl)maleimide in peptide modification, covering single peptide labeling and the creation of peptide-peptide conjugates.

Key Applications

-

Antibody-Drug Conjugates (ADCs): N-(2-Aminoethyl)maleimide is instrumental in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody. The maleimide group can be reacted with a cysteine residue on the antibody or a linker, while the amino group can be used to attach the drug molecule. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent.

-

Peptide Immobilization: The reagent facilitates the covalent attachment of peptides to solid supports or surfaces, which is crucial for applications such as affinity chromatography, solid-phase synthesis, and the development of biosensors.

-

Fluorescent Labeling: By reacting the primary amine of N-(2-Aminoethyl)maleimide with an NHS-ester of a fluorescent dye, the resulting maleimide-activated dye can be selectively conjugated to cysteine-containing peptides for use in cellular imaging and immunoassays.

-

Peptide-Peptide Conjugation: The heterobifunctional nature of N-(2-Aminoethyl)maleimide allows for the stepwise conjugation of two different peptides, enabling the creation of novel constructs for structure-activity relationship (SAR) studies or the development of multi-domain therapeutics.

Data Presentation

Table 1: General Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Recommended Condition | Rationale | Potential Issues |

| pH | 6.5 - 7.5 | Optimal for specific and efficient reaction between maleimide and thiol groups.[2][3] | Above pH 7.5, hydrolysis of the maleimide ring increases, rendering it unreactive. Below pH 6.5, the thiol group is protonated, reducing its nucleophilicity and slowing the reaction rate.[3] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically complete within 2 hours. Overnight incubation at 4°C can also be effective.[2][5] | Higher temperatures can increase the rate of maleimide hydrolysis and potentially denature the peptide. |

| Molar Ratio (Maleimide:Peptide) | 10:1 to 20:1 | A molar excess of the maleimide reagent helps to drive the reaction to completion.[6] | A very high excess can lead to non-specific reactions and complicates purification. |

| Buffer Composition | Phosphate-buffered saline (PBS), HEPES, Tris | These buffers are compatible with the reaction chemistry and help maintain the optimal pH range.[5] | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the peptide for reaction with the maleimide. |

Table 2: Stability of the Thioether Bond

| Condition | Stability | Notes |

| Physiological pH (7.4) | Generally stable | The thioether bond is considered stable under physiological conditions, but can be susceptible to a slow retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione.[2][3] |

| Acidic pH | Stable | The thioether linkage is stable at acidic pH. |

| Basic pH (>8.5) | Less stable | Increased pH can promote the retro-Michael reaction, leading to cleavage of the conjugate. |

| Presence of excess thiols | Susceptible to exchange | High concentrations of competing thiols can lead to a thiol-exchange reaction via the retro-Michael mechanism, resulting in the release of the modified peptide.[3] |

Experimental Protocols

Protocol 1: Labeling a Cysteine-Containing Peptide with N-(2-Aminoethyl)maleimide

This protocol describes the initial step of reacting a peptide containing a free sulfhydryl group with N-(2-Aminoethyl)maleimide.

Materials:

-

Cysteine-containing peptide

-

N-(2-Aminoethyl)maleimide hydrochloride

-

Reaction Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Solution: 1 M β-mercaptoethanol or cysteine in reaction buffer

-

Purification system (e.g., size-exclusion chromatography, reverse-phase HPLC)

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the peptide contains disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes. TCEP is recommended as it does not contain a free thiol and therefore does not need to be removed before adding the maleimide reagent.

-

-

N-(2-Aminoethyl)maleimide Preparation:

-

Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved N-(2-Aminoethyl)maleimide to the peptide solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching solution (e.g., β-mercaptoethanol or cysteine) to a final concentration of 10-20 mM to react with any excess N-(2-Aminoethyl)maleimide. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the modified peptide from excess reagent and by-products using size-exclusion chromatography or reverse-phase HPLC.

-

Monitor the purification by UV absorbance at 280 nm (for the peptide) and potentially a lower wavelength if the modifying group has a distinct absorbance.

-

-

Characterization: